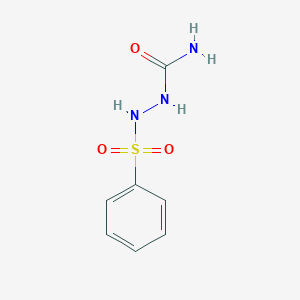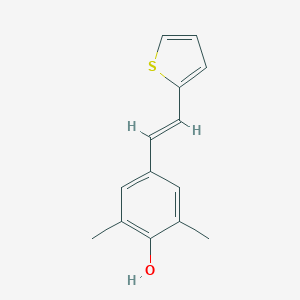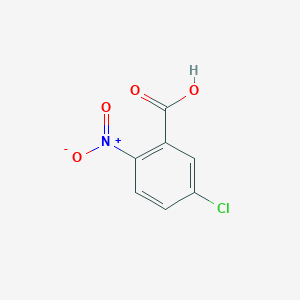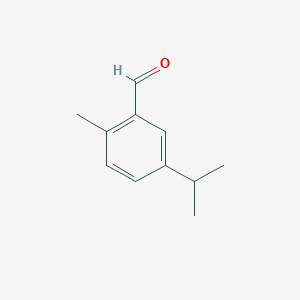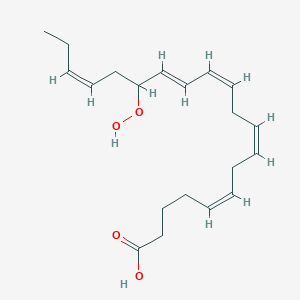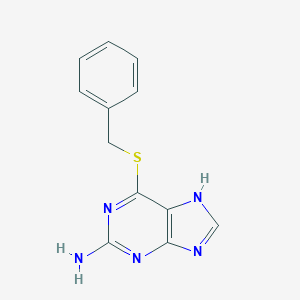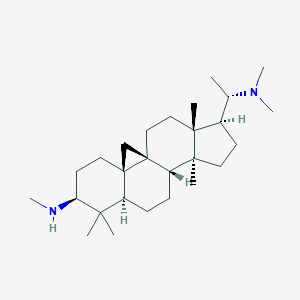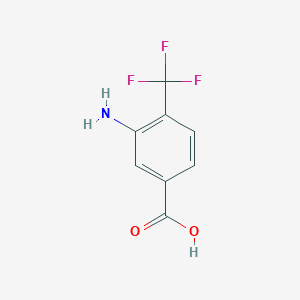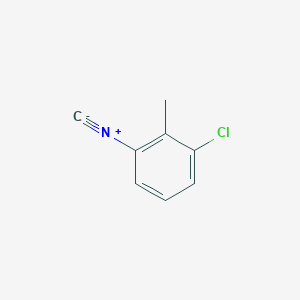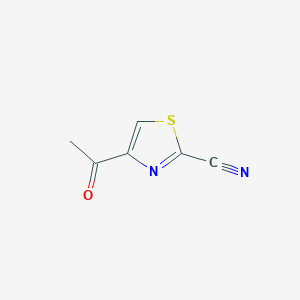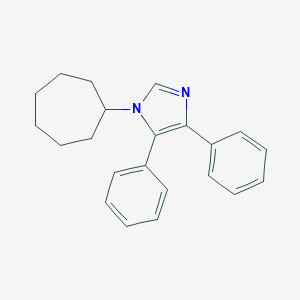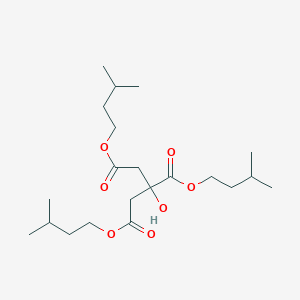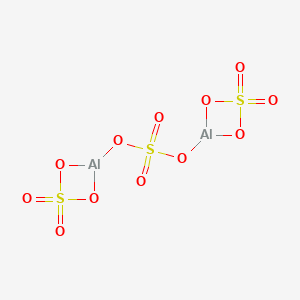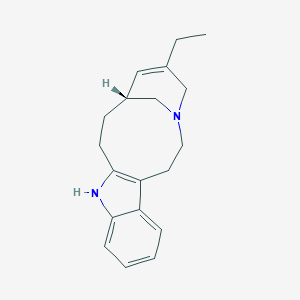
Cleavamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cleavamine is a natural product that was first isolated from the plant Stephania cleavlandii. It is a member of the aporphine alkaloid family and has been found to exhibit a wide range of biological activities. Cleavamine has been the subject of several scientific studies, and its potential applications in various fields have been explored.
Mécanisme D'action
The mechanism of action of cleavamine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. Cleavamine has also been found to inhibit the activity of certain enzymes, including topoisomerase II and telomerase.
Effets Biochimiques Et Physiologiques
Cleavamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Cleavamine has also been found to inhibit viral replication and reduce inflammation. In addition, it has been shown to modulate the immune system and enhance the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cleavamine in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for various scientific research applications. However, one of the limitations of using cleavamine in lab experiments is its availability. Cleavamine is a natural product, and its isolation and purification can be challenging.
Orientations Futures
There are several future directions for the study of cleavamine. One direction is the exploration of its potential in treating various diseases, including cancer, viral infections, and autoimmune disorders. Researchers can also explore the use of cleavamine in combination with other drugs to enhance its efficacy. Another direction is the development of more efficient methods of synthesis to increase the availability of cleavamine for scientific research.
Conclusion
Cleavamine is a promising natural product that exhibits a wide range of biological activities. Its potential applications in various scientific research fields have been explored, and its mechanism of action and biochemical and physiological effects have been studied. Although there are limitations to using cleavamine in lab experiments, its potential in treating various diseases and its wide range of biological activities make it a promising candidate for further exploration.
Méthodes De Synthèse
Cleavamine can be synthesized using a variety of methods. One of the most common methods is the reduction of the corresponding nitro compound. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of cleavamine has been the subject of several studies, and researchers continue to explore new and more efficient methods of synthesis.
Applications De Recherche Scientifique
Cleavamine has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anticancer, antiviral, and antibacterial properties. Cleavamine has also been found to have anti-inflammatory and immunomodulatory effects. Researchers have explored the potential of cleavamine in treating various diseases, including cancer, viral infections, and autoimmune disorders.
Propriétés
Numéro CAS |
1674-01-7 |
|---|---|
Nom du produit |
Cleavamine |
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene |
InChI |
InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1 |
Clé InChI |
GWRGHAJVUZLGHL-OAHLLOKOSA-N |
SMILES isomérique |
CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
SMILES canonique |
CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3 |
Synonymes |
cleavamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



